Dimethyl N,N-diisopropylphosphoramidite functions as a building block in a technique called phosphoramidite chemistry for synthesizing oligonucleotides. This technique involves the sequential addition of individual nucleotides (the building blocks of DNA and RNA) to a growing oligonucleotide chain. Dimethyl N,N-diisopropylphosphoramidite serves as a protected form of a nucleoside phosphoramidite, where the nucleobase (the nitrogenous component of a nucleotide) and the phosphate group are protected by chemical groups to prevent unwanted side reactions during synthesis [].
The specific advantage of Dimethyl N,N-diisopropylphosphoramidite lies in its ease of manipulation and its compatibility with automated DNA synthesizers, which are instruments that can rapidly and efficiently assemble oligonucleotides. These synthesizers rely on the controlled removal and addition of protecting groups on the building blocks to achieve the desired sequence [].
Here are some of the scientific research applications that utilize oligonucleotides synthesized with Dimethyl N,N-diisopropylphosphoramidite:
Dimethyl N,N-diisopropylphosphoramidite is a phosphoramidite compound with the molecular formula and a molecular weight of approximately 193.22 g/mol. This compound is notable for its role in the synthesis of oligonucleotides, which are essential for various applications in molecular biology and biochemistry. It features a phosphorus atom bonded to two isopropyl groups and two methyl groups, contributing to its unique reactivity and stability in
Dimethyl N,N-diisopropylphosphoramidite primarily functions as a reagent in the synthesis of oligonucleotides. Its mechanism of action involves forming phosphoramidite internucleotide links during DNA and RNA synthesis. This compound has been shown to effectively participate in biochemical pathways that lead to the successful synthesis of specific nucleotides, making it invaluable in genetic research and therapeutic applications.
The synthesis of Dimethyl N,N-diisopropylphosphoramidite typically involves the reaction of dimethyl phosphoramidite with diisopropylamine. This method allows for the efficient formation of the desired phosphoramidite structure under controlled conditions to ensure high yield and purity. In industrial settings, similar synthetic routes are employed but optimized for larger scale production, often requiring specialized facilities to manage safety and environmental concerns .
Dimethyl N,N-diisopropylphosphoramidite stands out due to its specific reactivity profile and effectiveness in oligonucleotide synthesis compared to its analogs. Its unique combination of steric hindrance from isopropyl groups alongside its functional phosphoramidite structure makes it particularly suited for biochemical applications.
Research has indicated that Dimethyl N,N-diisopropylphosphoramidite interacts with azido alcohols to produce cyclic phosphoramidates through intramolecular reactions. These interactions provide insights into its reactivity and potential applications in synthesizing biologically important molecules. Studies have explored how this compound reacts under different conditions, revealing mechanisms involving Staudinger reactions that are crucial for advancing synthetic methods .
Several compounds share structural similarities with Dimethyl N,N-diisopropylphosphoramidite, including:
| Compound Name | Structural Features |
The phosphoramidite method, pioneered by Marvin Caruthers in the 1980s, revolutionized oligonucleotide synthesis by addressing critical limitations of earlier approaches:
The critical innovation was the use of dimethyl N,N-diisopropylphosphoramidite as a stable yet reactive building block. Its dichloromethane-soluble structure facilitated automated solid-phase synthesis (SPS), reducing synthesis times from days to hours. Evolution of Dimethyl N,N-Diisopropylphosphoramidite in Oligonucleotide ResearchStructural and Reactivity FeaturesThe compound’s molecular design (C₈H₂₀NO₂P) balances steric bulk and electronic effects: The N,N-diisopropyl groups prevent undesired oxidation, while methyl esters enhance solubility in acetonitrile. Synthetic Workflow IntegrationIn automated SPS, the compound enables a four-step cycle:
This workflow produces oligonucleotides with error rates <1 in 1,000 bases. Significance in Modern Synthetic BiologyTherapeutic Applications
Industrial Scale-UpTwist Bioscience’s silicon-based platforms synthesize >1 million oligonucleotides simultaneously using dimethyl N,N-diisopropylphosphoramidite, reducing costs to $0.07/base. Quality Control AdvancesLC-UV-MS methods detect impurities at <0.1% levels, critical for GMP compliance:
The reaction mechanism of dimethyl N,N-diisopropylphosphoramidite in oligonucleotide synthesis follows a well-established four-step cycle: detritylation, activation, coupling, and oxidation [1]. The activation step is pivotal, as it involves the conversion of the phosphoramidite into a reactive intermediate capable of forming phosphite triester bonds with nucleosidic alcohols. Nucleophilic Substitution and Intermediate FormationActivation begins with protonation of the diisopropylamine group by an acidic catalyst, typically a weak acid such as 1H-tetrazole or a saccharin–N-methylimidazole complex [2]. Protonation weakens the phosphorus–nitrogen bond, enabling nucleophilic displacement by a weakly basic activator. In the case of dimethyl N,N-diisopropylphosphoramidite, the saccharin anion acts as a nucleophile, attacking the phosphorus center to form a phosphite–saccharin intermediate [2] [3]. This intermediate is highly electrophilic, facilitating rapid reaction with the 5′-hydroxyl group of the growing oligonucleotide chain. Steric and Electronic EffectsThe diisopropylamine groups impose significant steric hindrance, which slows unintended side reactions while allowing controlled coupling. Electronic effects further modulate reactivity: the electron-donating methyl groups stabilize the phosphorus center during activation, while the electron-withdrawing cyanoethyl group (in related phosphoramidites) enhances leaving group ability [2]. Table 1: Key Bond Energies in Phosphoramidite Activation
The thermodynamic driving force for the reaction arises from the higher bond energy of the P–O bond compared to the P–N bond, favoring phosphite triester formation [2]. Coupling Reaction Theoretical ModelsThe coupling efficiency of dimethyl N,N-diisopropylphosphoramidite is governed by two-step kinetic models involving intermediate formation and alcoholysis. Intermediate-Driven CouplingThe first step—formation of the phosphite–saccharin intermediate—is rate-limiting and follows second-order kinetics [2]. The second step, alcoholysis, proceeds rapidly once the intermediate is formed. Studies using deuterated acetonitrile and kinetic isotope effects confirm that the activation energy for intermediate formation (Δ‡ = 85 kJ/mol) is significantly higher than for alcoholysis (Δ‡ = 45 kJ/mol) [2]. Solvent and Catalytic EffectsPolar aprotic solvents like acetonitrile stabilize charged intermediates, while catalytic amounts of N-methylimidazole enhance reaction rates by neutralizing acidic byproducts. The following table illustrates the impact of solvent and catalyst on coupling efficiency: Table 2: Coupling Rates Under Varied Conditions
Data adapted from mechanistic studies using ³¹P NMR [2]. Steric ModulationThe diisopropylamine groups in dimethyl N,N-diisopropylphosphoramidite introduce steric bulk that selectively slows reactions with sterically hindered alcohols. For example, coupling to secondary alcohols (e.g., 2′-O-methylribose) proceeds at 60% the rate of primary alcohols [4]. Activation Chemistry TheoriesActivation of phosphoramidites involves dual acid-base catalysis, where the activator simultaneously protonates the amine leaving group and provides a nucleophile to displace it. Saccharin–N-Methylimidazole SynergyThe saccharin–N-methylimidazole salt acts as a bifunctional activator: saccharin (pKa ≈ 1.6) protonates the diisopropylamine group, while the saccharin anion serves as the nucleophile [2]. N-Methylimidazole (pKa ≈ 7.0) buffers the reaction milieu, preventing premature detritylation and depurination. Protonation Site ControversyEarly studies debated whether protonation occurs at the phosphorus or nitrogen atom. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level demonstrate that nitrogen protonation reduces the P–N bond dissociation energy by 38%, whereas phosphorus protonation increases it by 12% [2]. This confirms nitrogen protonation as the dominant pathway. Table 3: DFT-Calculated Bond Properties
Alternative ActivatorsWhile 1H-tetrazole was historically prevalent, modern protocols favor saccharin-based activators due to their reduced side reactions and higher coupling yields (>99% per step) [2]. Dimethyl N,N-diisopropylphosphoramidite represents a crucial chemical reagent in phosphoramidite chemistry, serving as an essential building block for oligonucleotide synthesis and various phosphorylation reactions [1] [2] [3]. The compound, with molecular formula C₈H₂₀NO₂P, is characterized by its phosphorus center bearing two methoxy groups and a diisopropylamine substituent [4] [5]. This section comprehensively examines the synthetic methodologies employed for the preparation of this valuable phosphoramidite reagent. Conventional Synthetic Routes for Dimethyl N,N-diisopropylphosphoramiditeThe conventional synthesis of dimethyl N,N-diisopropylphosphoramidite relies on established phosphoramidite chemistry protocols that have been refined over several decades. The primary synthetic approaches can be categorized into several distinct methodological frameworks. Phosphorodiamidite MethodThe most prevalent conventional route employs 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite as the starting phosphitylating reagent [6] [7]. This method operates under mild acidic conditions and has demonstrated exceptional reliability in nucleoside phosphoramidite synthesis [8]. The reaction proceeds through nucleophilic substitution at the phosphorus center, where methanol serves as the nucleophile, displacing one of the diisopropylamine groups from the bis-reagent [7]. The process typically requires reaction times of 1-5 hours at room temperature, yielding products with near-quantitative efficiency [9] [8]. The mechanistic pathway involves initial protonation of the phosphorodiamidite by weak acid catalysts, creating an activated phosphorus electrophile [7] [10]. Subsequent nucleophilic attack by methanol leads to formation of the desired dimethyl phosphoramidite with concomitant release of diisopropylamine [7]. This approach benefits from the relative stability of the bis-reagent, which can be prepared via established two-step, one-pot procedures and purified by vacuum distillation [6]. Chlorophosphoramidite MethodAn alternative conventional route utilizes 2-cyanoethyl diisopropylchlorophosphoramidite as the phosphitylating agent [9] [11]. This chlorophosphoramidite reagent, commonly referred to as PCl in the literature, operates under mild basic conditions typically employing triethylamine or diisopropylethylamine as the base [11] [7]. The reaction mechanism involves nucleophilic substitution of the chloride by methanol, facilitated by the base which neutralizes the generated hydrogen chloride [7]. This methodology has found particular application in automated oligonucleotide synthesis protocols where the mild basic conditions are compatible with existing synthetic cycles [9] [12]. Reaction times typically range from 1-5 hours, with yields consistently achieving 75-96% after appropriate workup procedures [8] [7]. The method's compatibility with automation has made it a preferred choice for large-scale oligonucleotide manufacturing [12]. Direct Alkylation RoutesLess commonly employed but mechanistically significant routes involve direct alkylation of phosphoramidic acid derivatives [13] [14]. These methods typically utilize alkyl halides or alkyl sulfonates as methylating agents in the presence of suitable bases [13]. The general procedure involves treatment of appropriate amino alcohol precursors with phosphitylating reagents under controlled conditions [13]. One specific example involves the reaction of diisopropylamine with phosphorus trichloride followed by controlled alcoholysis with methanol [15]. This approach requires careful temperature control and the use of suitable solvents such as benzene to minimize side reactions [15]. While yields can be satisfactory, the method's sensitivity to reaction conditions has limited its widespread adoption [15].
On-Demand Flow Synthesis TechniquesRecent innovations in phosphoramidite synthesis have revolutionized the field through the development of on-demand flow synthesis methodologies. These techniques address fundamental limitations of conventional batch synthesis, particularly the poor bench stability of phosphoramidites and the requirement for purification prior to use [16] [17]. Flow-Based Phosphitylation SystemsThe most significant advancement in on-demand synthesis involves flow-based systems utilizing functionalized solid supports [16] [17]. These systems employ aminomethylpolystyrene resin functionalized with nitrotriazole as an activator and loaded with 2-cyanoethyl diisopropylchlorophosphoramidite [17]. The flow setup enables rapid conversion of alcohols to their corresponding phosphoramidites within minutes rather than hours [16]. The synthetic cycle consists of three distinct phases: loading, washing, and transfer [9]. During the loading phase, the resin is charged with the phosphitylating reagent under controlled flow conditions [9]. The washing phase removes excess reagents and byproducts, while the transfer phase introduces the alcohol substrate and facilitates phosphitylation [9]. Residence times are substrate-dependent, typically ranging from 1-6 minutes [9] [16]. The key innovation involves the use of 9-azajulolidine as an additive that facilitates transfer of the resin-bound phosphitylating reagent to incoming alcohols [17]. This approach achieves near-quantitative yields without requiring purification, as the product can be used directly in subsequent oligonucleotide synthesis [16] [17]. The methodology has demonstrated compatibility with sterically hindered and redox-unstable substrates [16]. Continuous Flow Reactor DesignThe flow synthesis approach utilizes specialized reactor designs that optimize mixing and residence time control [16] [18]. The systems typically employ packed-bed reactors containing the functionalized resin, with precise flow control enabling consistent product quality [16]. Temperature control remains at ambient conditions, eliminating the need for heating or cooling systems [16] [17]. Critical parameters include flow rate optimization, residence time tuning, and solvent selection [16]. The methodology employs dichloromethane as the primary solvent due to its compatibility with the resin system and its ability to solubilize both reactants and products [9] [16]. Flow rates are adjusted based on the desired residence time and reactor dimensions [16]. The integration potential of these systems with automated DNA synthesizers represents a paradigm shift in oligonucleotide manufacturing [16] [17]. By eliminating manual synthesis and storage requirements, these systems promise to enhance both efficiency and product quality in oligonucleotide production [16].
Scale-Up Considerations for Research ApplicationsThe transition from laboratory-scale synthesis to larger research applications presents unique challenges that require careful consideration of multiple process parameters. Scale-up of dimethyl N,N-diisopropylphosphoramidite synthesis involves complex optimization of reaction conditions, equipment design, and quality control measures [19] [20]. Critical Process ParametersScale-up success depends heavily on understanding and controlling critical process parameters that may behave differently at larger scales [19]. Heat transfer considerations become paramount as reaction volumes increase, particularly for exothermic phosphitylation reactions [19]. Mass transfer limitations can affect mixing efficiency and reagent distribution, potentially leading to reduced yields or increased impurity formation [19]. The E-factor, representing the ratio of waste to product, becomes increasingly important at larger scales [21]. Conventional oligonucleotide synthesis has been reported to have E-factors as high as 4700 kg waste per kg product, emphasizing the need for more efficient processes [21]. Optimization strategies focus on minimizing solvent usage, improving reaction selectivity, and developing more efficient purification methods [21]. Water content control represents a critical parameter due to the moisture sensitivity of phosphoramidites [20]. Industrial-scale processes maintain water content below 0.3% to ensure high coupling efficiency and solution stability [20]. This requirement necessitates specialized handling procedures and environmental controls throughout the manufacturing process [20]. Equipment and Infrastructure RequirementsLarge-scale synthesis requires specialized equipment designed to handle moisture-sensitive materials and maintain inert atmospheres [20]. Industrial facilities typically employ ISO 9001-registered manufacturing processes with documented procedures providing consistent product quality and minimal batch-to-batch variability [20]. The infrastructure must support kilogram to metric ton quantities while maintaining the stringent quality standards required for research applications [20]. Reactor design considerations include efficient mixing systems, precise temperature control, and inert gas handling capabilities [22]. The scale-up process often reveals equipment limitations that are not apparent at smaller scales, necessitating custom engineering solutions [19]. Automated control systems become essential for maintaining consistent process conditions across larger reaction volumes [19]. Quality Control and Analytical MethodsScale-up operations require enhanced analytical capabilities to ensure product quality [20]. Phosphorus-31 nuclear magnetic resonance spectroscopy becomes the primary analytical tool for monitoring reaction progress and product purity [20]. High-performance liquid chromatography methods are employed to quantify impurities and ensure compliance with specifications [20]. Critical impurity monitoring focuses on non-primary peaks in the 140-152 ppm region of phosphorus-31 nuclear magnetic resonance spectra, with specifications typically requiring less than 0.3 mol% total impurities [20]. Base impurity levels measured by high-performance liquid chromatography must not exceed 0.10% for individual impurities [20]. These stringent requirements necessitate robust analytical methods and statistical process control approaches [20].
Recent Innovations in Synthetic ApproachesThe field of phosphoramidite synthesis continues to evolve with innovative methodologies that address long-standing challenges in efficiency, safety, and environmental impact. Recent developments span multiple domains including novel activating systems, green chemistry approaches, and advanced protection strategies [23] [24] [21]. Novel Activating SystemsRecent research has focused on developing safer and more efficient activating systems to replace traditional tetrazole-based catalysts [7] [10]. Pyridinium trifluoroacetate has emerged as a particularly promising alternative, offering improved safety profiles and cost-effectiveness compared to conventional tetrazole [7] [10]. This activator demonstrates lower acidity (pKa 5.2) compared to tetrazole while maintaining high efficiency in phosphitylation reactions [7] [10]. The mechanistic advantages of pyridinium trifluoroacetate include enhanced stability, nontoxic nature, and high solubility in organic solvents [7] [10]. Reaction yields of 75-96% are consistently achieved with simplified workup procedures that eliminate traditional aqueous washing steps [7] [10]. The activator's commercial viability has been demonstrated through successful implementation in large-scale manufacturing processes [7]. Alternative activating systems include saccharin-N-methylimidazole salts, which have provided insights into the mechanistic pathways of phosphoramidite coupling reactions [25]. These studies have revealed the formation of reactive saccharin adducts bonded through carbonyl oxygen to phosphorus, representing a novel activation mechanism [25]. The research has contributed to understanding the nucleophilic catalysis pathways that govern phosphoramidite reactivity [25]. Green Chemistry InnovationsEnvironmental considerations have driven the development of mechanochemical approaches to phosphoramidite synthesis [21]. These methods dramatically reduce solvent consumption while maintaining reaction efficiency [21]. Mechanochemical synthesis enables the use of only 1.5 equivalents of phosphoramidite reagent compared to the large excesses typically required in solution-phase reactions [21]. The mechanochemical approach offers several environmental advantages including reduced toxic solvent usage, simplified reaction protocols, and improved mixing of solid reagents [21]. The method facilitates reactions through improved physical contact between reagents while minimizing hydrolytic side reactions [21]. These innovations align with green chemistry principles and offer more sustainable synthetic alternatives [21]. High Efficiency Liquid Phase synthesis represents another green chemistry innovation, utilizing polyethylene glycol as a soluble support for large-scale oligonucleotide production [26]. This approach eliminates the need for solid-phase supports while maintaining high coupling yields [26]. The methodology has demonstrated effectiveness for synthesis scales up to 100 micromoles [26]. Advanced Protection and Functionalization StrategiesRecent innovations in phosphoramidite synthesis include the development of advanced protection strategies for specialized applications [27] [28] [29]. Photolithographic protection groups have been developed specifically for RNA synthesis applications [29]. These systems employ enhanced photochemical properties with NPPOC and SPhNPPOC protecting groups that offer improved stability and selectivity [29]. The synthetic routes to these advanced phosphoramidites involve multiple protection and deprotection steps with careful optimization of reaction conditions [29]. Yields of 71-95% have been achieved with multigram scalability, demonstrating the commercial viability of these approaches [29]. The methodology enables synthesis of phosphoramidites with improved chemical and photochemical stability [29]. Spin-labeled phosphoramidites represent another area of innovation, incorporating protected nitroxide labels for specialized research applications [27]. These building blocks enable synthesis of oligonucleotides with integrated spectroscopic probes [27]. The protection strategies employed prevent degradation during synthesis while allowing controlled deprotection to reveal the active nitroxide functionality [27].
XLogP3 1.9
GHS Hazard Statements
Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Dates
Last modified: 08-15-2023
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